2-Oxo-4-(4-pyridinyl)-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile 2-Oxo-4-(4-pyridinyl)-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC0854569
InChI: InChI=1S/C19H13N3O/c20-11-16-17(13-7-9-21-10-8-13)15-6-5-12-3-1-2-4-14(12)18(15)22-19(16)23/h1-4,7-10H,5-6H2,(H,22,23)
SMILES: C1CC2=C(C3=CC=CC=C31)NC(=O)C(=C2C4=CC=NC=C4)C#N
Molecular Formula: C19H13N3O
Molecular Weight: 299.3 g/mol

2-Oxo-4-(4-pyridinyl)-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile

CAS No.:

Cat. No.: VC0854569

Molecular Formula: C19H13N3O

Molecular Weight: 299.3 g/mol

* For research use only. Not for human or veterinary use.

2-Oxo-4-(4-pyridinyl)-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile -

Specification

Molecular Formula C19H13N3O
Molecular Weight 299.3 g/mol
IUPAC Name 2-oxo-4-pyridin-4-yl-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile
Standard InChI InChI=1S/C19H13N3O/c20-11-16-17(13-7-9-21-10-8-13)15-6-5-12-3-1-2-4-14(12)18(15)22-19(16)23/h1-4,7-10H,5-6H2,(H,22,23)
Standard InChI Key FBKDBPHOQQNTOQ-UHFFFAOYSA-N
SMILES C1CC2=C(C3=CC=CC=C31)NC(=O)C(=C2C4=CC=NC=C4)C#N
Canonical SMILES C1CC2=C(C3=CC=CC=C31)NC(=O)C(=C2C4=CC=NC=C4)C#N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator